(S)-Spinol

Asymmetric Organocatalysis Friedel–Crafts Reaction Chiral Phosphoric Acid

Researchers seeking enantioselectivities beyond the capability of BINOL-derived catalysts require (S)-SPINOL. The rigid spirobiindane scaffold forms a distinct chiral pocket that can invert enantioselectivity when substituted for BINOL backbones. - Achieves up to 99% ee in Friedel-Crafts reactions of indoles, outperforming BINOL-based CPAs. - STRIP catalyst delivers superior kinetic resolution of homoaldol substrates. - SDP/SIPHOS ligands enable ketone hydrogenation at S/C ratios up to 100,000 with 99.5% ee, reducing precious metal costs. High-purity (>98%) stocks with validated chiral purity ensure reliable asymmetric induction for medicinal chemistry and process development.

Molecular Formula C17H18O2S
Molecular Weight 286.4 g/mol
Cat. No. B8089727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Spinol
Molecular FormulaC17H18O2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4O.S
InChIInChI=1S/C17H16O2.H2S/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17;/h1-6,18-19H,7-10H2;1H2
InChIKeyWRCSLAOUPJKNKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-SPINOL Chiral Scaffold Overview


(S)-SPINOL ((S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol) is a C2-symmetric chiral spirocyclic diol recognized as a privileged scaffold in asymmetric catalysis [1]. Its defining structural characteristic—a rigid spirobiindane backbone wherein two indane units are fused at a tetrahedral spiro carbon—confers exceptional conformational rigidity and high thermal and chemical stability [2]. This unique scaffold differentiates it from conventional axial chiral platforms such as BINOL (1,1'-bi-2-naphthol) and its hydrogenated derivative H8-BINOL, providing a distinct chiral environment that has led to its classification among the select few 'privileged chiral ligands and catalysts' [3].

Scaffold C2-symmetric spirocyclic diol, rigid spirobiindane backbone
Chiral environment Distinct steric and electronic profile vs BINOL / H8-BINOL platforms
Use context Privileged scaffold for asymmetric catalyst and ligand development

(S)-SPINOL vs BINOL: Why Substitution Fails


Generic substitution of (S)-SPINOL with BINOL or H8-BINOL fails because the spirobiindane scaffold is not merely a rigid variant of the biaryl framework but a mechanistically distinct chiral environment. Density functional theory (DFT) calculations on chiral phosphoric acid (CPA)-catalyzed asymmetric transfer hydrogenation reveal that the shape and size of the catalyst pocket are fundamentally determined by the chiral skeleton, and these geometric parameters directly govern the stability of transition states and the resulting enantioselectivity [1]. Critically, the orientation of the phosphoric acid functional group—and consequently the sign of enantioselectivity (positive or negative ee value)—can be inverted by switching from a BINOL-derived backbone to an SPINOL-derived backbone of the opposite chirality, demonstrating that the two scaffolds are not interchangeable but rather possess unique steric and electronic control profiles [2].

Property
(S)-SPINOL
BINOL / H8-BINOL
Scaffold geometry
Spirobiindane pocket dictates transition-state stability
Biaryl framework may shift catalytic pocket shape
Enantioselectivity sign
Controlled by SPINOL chirality
May invert with BINOL backbone, altering product handedness
Catalytic profile
Unique phosphate orientation and substrate binding
Direct substitution may not preserve enantiocontrol

(S)-SPINOL vs BINOL: Performance Evidence


Enantioselectivity in Friedel–Crafts Catalysis

In a direct head-to-head comparison of chiral phosphoric acid catalysts derived from the two scaffolds, the (S)-SPINOL-derived phosphoric acid 1e delivered substantially higher enantioselectivity than the BINOL-derived counterpart in the asymmetric Friedel–Crafts reaction of indoles with imines [1]. The quantified difference demonstrates that the spirocyclic chiral pocket provides superior stereodifferentiation for this transformation [1].

Friedel–Crafts ee
Head-to-head
Up to 99% ee
Reported top enantioselectivity in tested set
Asymmetric Friedel–Crafts of indoles with imines; SPINOL-derived CPA
Asymmetric Organocatalysis Friedel–Crafts Reaction Chiral Phosphoric Acid Indole Functionalization

Homoaldol Kinetic Resolution Efficiency

The SPINOL-derived chiral phosphoric acid STRIP (Spirocyclic TRIP) was identified as a superior catalyst for the kinetic resolution of homoaldols via asymmetric transacetalization, demonstrating broad substrate scope and high efficiency for both secondary and tertiary substrates [1]. The performance benchmark surpasses alternative catalysts evaluated for this challenging kinetic resolution.

Kinetic resolution
Reported
STRIP (SPINOL-based): broad scope, high efficiency
BINOL-derived TRIP: less effective
Supports SPINOL scaffold advantage in homoaldol resolution
Transacetalization kinetic resolution; secondary and tertiary substrates
Kinetic Resolution Organocatalysis Homoaldol Transacetalization

Atroposelective C–H Olefination Enantioselectivity

In palladium-catalyzed atroposelective C–H olefination for the synthesis of axially chiral biaryl atropisomers, the novel chiral spiro phosphoric acid STRIP—derived from the SPINOL scaffold—was identified as a superior ligand for this transformation, achieving excellent enantioselectivities up to 98% ee [1]. The study explicitly designates STRIP as the optimal ligand among those screened, with DFT calculations providing a theoretical understanding of the enantioselectivity origins [1].

C–H olefination ee
Reported
STRIP: up to 98% ee
Alternative chiral ligands: lower enantiocontrol
Reported higher ranking in atroposelective C–H functionalization
Pd(II)-catalyzed olefination of quinolines; DFT-supported selectivity origin
C–H Activation Atroposelective Synthesis Palladium Catalysis Axial Chirality

Enantioselectivity Sign Control

DFT computational studies on CPA-catalyzed asymmetric arylation reactions revealed that the sign of enantioselectivity (positive or negative ee value) can be tuned with an (R or S) BINOL-derived backbone or an (S or R) SPINOL-derived backbone, respectively [1]. The analysis indicates that although the absolute stereochemical configuration of the phosphoric acid functional group is identical in both scaffolds, the different three-dimensional architectures induced by the BINOL versus SPINOL backbone alter substrate binding modes, thereby enabling predictable control over the stereochemical outcome [1]. Additionally, independent DFT studies on dynamic kinetic asymmetric hydroamination confirm that the effect of (S/R)-SPINOL-based CPAs on enantioselectivity sign derives from different substrate combination modes within the chiral binding pocket controlled by SPINOL chirality [2].

Sign control
Class-level
Enantioselectivity sign inverted by scaffold substitution
Scaffold identity determines stereochemical outcome direction
DFT studies on CPA-catalyzed arylation and hydroamination
Mechanistic Study DFT Calculation Asymmetric Arylation Catalyst Design

Asymmetric Hydrogenation Enantiocontrol

In rhodium-catalyzed asymmetric hydrogenation of α-arylethenylamines, the spiro monophosphoramidite ligand SIPHOS—derived from the SPINOL scaffold—provided a significantly higher level of enantiocontrol compared to monophosphoramidite ligands derived from BINOL [1]. Furthermore, spiro diphosphine ligands (SDP) derived from SPINOL catalyzed the ruthenium-catalyzed asymmetric hydrogenation of simple ketones with high activity (substrate/catalyst ratio up to 100,000) and excellent enantioselectivity (ee up to 99.5%) [1].

Hydrogenation S/C & ee
Head-to-head
S/C up to 100,000; ee up to 99.5%
Reported high activity-enantioselectivity combination
Rh/SPINOL-phosphoramidite for amines; Ru/SPINOL-diphosphine for ketones
Asymmetric Hydrogenation Rhodium Catalysis Functionalized Olefins Phosphoramidite Ligand

(S)-SPINOL in Pharma & Agrochemical R&D


Chiral Indole Alkaloid Synthesis

Research groups synthesizing enantioenriched 3-indolyl methanamine scaffolds—key intermediates in indole alkaloid natural products and pharmaceutical candidates—should employ (S)-SPINOL-derived chiral phosphoric acid catalysts. The direct head-to-head evidence demonstrates that SPINOL-derived phosphoric acids achieve up to 99% ee in the Friedel–Crafts reaction of indoles with imines, a performance level that classical BINOL-derived catalysts cannot match under identical conditions [1]. The high yields (68–97%) combined with excellent enantiocontrol enable efficient access to chiral indole derivatives for medicinal chemistry programs [1].

Kinetic Resolution of Homoaldols

Process chemistry teams requiring efficient kinetic resolution of homoaldol substrates—common intermediates in polyketide and macrolide synthesis—should select the SPINOL-derived STRIP catalyst over BINOL-based alternatives. As demonstrated in the kinetic resolution of homoaldols via transacetalization, STRIP exhibits superior performance for both secondary and tertiary substrates, providing a validated solution that reduces catalyst screening time and improves selectivity factors relative to other chiral phosphoric acids [2].

Axially Chiral Biaryl Synthesis

Medicinal chemistry and process development groups pursuing axially chiral biaryl atropisomers—a growing class of pharmaceutical scaffolds with restricted rotation—should utilize STRIP as the chiral ligand of choice. The Pd-catalyzed atroposelective C–H olefination protocol with STRIP delivers excellent enantioselectivities up to 98% ee for axially chiral quinoline derivatives, establishing a benchmark performance that alternative ligands have not surpassed [3].

Industrial-Scale Asymmetric Hydrogenation

Contract manufacturing organizations (CMOs) and pharmaceutical process groups conducting large-scale asymmetric hydrogenation of simple ketones or α-arylethenylamines should procure SPINOL-derived ligands (SDP and SIPHOS families). The demonstrated substrate/catalyst ratio up to 100,000 with ee up to 99.5% represents an exceptional activity-enantioselectivity combination that directly reduces precious metal catalyst costs while maintaining stringent purity specifications [4].

Application
Selection Property
Validation Focus
Indole alkaloid intermediate synthesis
SPINOL-CPA enantioselectivity profile in Friedel–Crafts reactions
Enantiomeric excess and yield under reported imine conditions
Homoaldol kinetic resolution
STRIP-type catalyst substrate scope and selectivity factor
Resolution efficiency for secondary and tertiary substrates
Axially chiral biaryl atropisomer synthesis
Spiro phosphoric acid ligand performance in C–H olefination
Atroposelective olefination enantiocontrol and DFT guidance
Industrial-scale asymmetric hydrogenation
Spiro phosphoramidite/diphosphine ligand activity and scalability
Substrate/catalyst ratio and ee maintenance under scale-up conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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